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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethoxypyridine

Cat. No.: B088038 Get Quote

An In-Depth Technical Guide to 3-Bromo-2,6-dimethoxypyridine: Synthesis, Reactivity, and

Applications

This guide provides an in-depth technical overview of 3-Bromo-2,6-dimethoxypyridine, a key

heterocyclic building block for researchers, medicinal chemists, and professionals in drug

development. We will explore its fundamental properties, synthesis, characteristic reactivity,

and critical applications, particularly in the construction of complex molecular architectures for

pharmaceuticals.

Core Compound Identity and Properties
3-Bromo-2,6-dimethoxypyridine is a substituted pyridine derivative featuring a bromine atom

at the 3-position and two methoxy groups at the 2- and 6-positions. This specific arrangement

of functional groups makes it a valuable and versatile intermediate in organic synthesis.

Chemical Structure:

Caption: Chemical structure and identifiers for 3-Bromo-2,6-dimethoxypyridine.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of 3-Bromo-2,6-
dimethoxypyridine. These parameters are essential for designing reaction conditions and

purification protocols.
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Property Value Source

Molecular Weight 218.05 g/mol LookChem

Boiling Point 224 °C LookChem

Density 1.484 g/cm³ LookChem

Flash Point 89 °C LookChem

Refractive Index 1.53 LookChem

Appearance
Colorless to pale yellow

liquid/solid
Multiple Suppliers

Solubility

Soluble in common organic

solvents (e.g., DMSO,

Methanol)

Sriramchem

Synthesis and Spectroscopic Characterization
The synthesis of 3-Bromo-2,6-dimethoxypyridine typically involves the electrophilic

bromination of the precursor, 2,6-dimethoxypyridine. The electron-donating nature of the two

methoxy groups activates the pyridine ring, directing the bromination primarily to the 3- and 5-

positions.

Exemplary Synthesis Protocol: Bromination of 2,6-
Dimethoxypyridine
This protocol describes a general method for the regioselective bromination of an activated

pyridine ring. The choice of brominating agent and solvent is critical for controlling the reaction

and minimizing side products. N-Bromosuccinimide (NBS) is often preferred for its milder

reactivity compared to elemental bromine.

Methodology:

Reaction Setup: To a solution of 2,6-dimethoxypyridine (1.0 eq) in a suitable solvent such as

acetonitrile or dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C

under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate to remove any unreacted bromine.

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure. The crude product is then purified by silica

gel column chromatography to yield 3-Bromo-2,6-dimethoxypyridine.

Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. Below are the

expected spectroscopic signatures for 3-Bromo-2,6-dimethoxypyridine based on its

structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct aromatic

signals, corresponding to the protons at the C4 and C5 positions of the pyridine ring. These

will appear as doublets due to coupling with each other. Additionally, two singlets will be

observed for the two chemically non-equivalent methoxy groups (-OCH₃) at the C2 and C6

positions.

¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals: five for the

pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift)

and two for the methoxy group carbons.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of

the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Key Applications in Synthesis
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The true utility of 3-Bromo-2,6-dimethoxypyridine lies in its capacity to serve as a versatile

scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a

reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a

cornerstone of modern pharmaceutical synthesis.[1][2]

Caption: Key cross-coupling reactions utilizing 3-Bromo-2,6-dimethoxypyridine.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond
Forming Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for

constructing biaryl structures, which are prevalent in many drug molecules.[3][4] In this

reaction, the bromine atom of 3-Bromo-2,6-dimethoxypyridine is replaced by an aryl,

heteroaryl, or vinyl group from an organoboron reagent.[5]

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle

involving a palladium(0) species.[6]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the

pyridine.

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred

to the palladium center, displacing the halide.[7]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,6-
dimethoxypyridine with Phenylboronic Acid
This protocol provides a robust, field-proven methodology for the synthesis of 2,6-dimethoxy-3-

phenylpyridine.

Materials:

3-Bromo-2,6-dimethoxypyridine (1.0 eq)
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Phenylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., Dioxane/Water mixture, typically 4:1)

Methodology:

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2,6-dimethoxypyridine,

phenylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g.,

argon) three times.

Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture via

syringe.

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress

should be monitored by TLC or LC-MS.

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature and

dilute with water.

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter,

and concentrate. Purify the residue by column chromatography to obtain the desired biaryl

product.

Role in Drug Discovery: A Privileged Scaffold
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is

found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor and

influence the molecule's overall solubility, metabolic stability, and binding affinity to biological

targets.[1] The methoxy groups further modulate these properties, potentially enhancing

membrane permeability and metabolic resistance.[8]
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The synthetic versatility of 3-Bromo-2,6-dimethoxypyridine allows medicinal chemists to

rapidly generate libraries of novel compounds for screening. By varying the coupling partner in

reactions like the Suzuki or Buchwald-Hartwig, a wide range of substituents can be introduced

at the 3-position, enabling systematic exploration of the structure-activity relationship (SAR) for

a given biological target.

3-Bromo-2,6-dimethoxypyridine
(Starting Scaffold)

Parallel Synthesis
(e.g., Suzuki, Buchwald-Hartwig) Diverse Compound Library High-Throughput Screening

(HTS) Hit Identification Lead Optimization
(SAR Studies) Drug Candidate

Click to download full resolution via product page

Caption: Workflow illustrating the use of 3-Bromo-2,6-dimethoxypyridine in a drug discovery

pipeline.

Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when

handling 3-Bromo-2,6-dimethoxypyridine and its analogs.

Hazard Identification: This class of compounds is often harmful if swallowed, causes skin

irritation, and can cause serious eye irritation or damage. It may also cause respiratory

irritation.[9]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.

Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental

contact, flush the affected area with copious amounts of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
3-Bromo-2,6-dimethoxypyridine is a high-value chemical intermediate whose strategic

placement of functional groups—a reactive bromine atom and two modulating methoxy groups
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on a privileged pyridine scaffold—makes it an indispensable tool for synthetic and medicinal

chemists. Its utility in robust cross-coupling reactions enables the efficient construction of

diverse and complex molecular libraries, accelerating the path toward the discovery and

development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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